3-Iodo-5-methylbenzaldehyde
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Overview
Description
3-Iodo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the fifth position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylbenzaldehyde typically involves the iodination of 5-methylbenzaldehyde. One common method is the Sandmeyer reaction, where 5-methylbenzaldehyde is first converted to its corresponding diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-iodo-5-methylbenzoic acid.
Reduction: Reduction reactions can convert it to 3-iodo-5-methylbenzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Iodo-5-methylbenzoic acid.
Reduction: 3-Iodo-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylbenzaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the pathways they regulate. The iodine atom and the aldehyde group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
3-Iodo-4-methylbenzaldehyde: Similar structure but with the methyl group at the fourth position.
3-Iodo-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methyl group at the fifth position.
3-Bromo-5-methylbenzaldehyde: Similar structure but with a bromine atom instead of an iodine atom at the third position.
Uniqueness: 3-Iodo-5-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Properties
IUPAC Name |
3-iodo-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRVIYFNYLCQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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